3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a brominated spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decene core with a thione group at position 2 and a methyl substituent at position 8. The 4-bromophenyl moiety at position 3 introduces significant steric and electronic effects due to bromine’s high molecular weight (79.9 g/mol) and polarizability. The spirocyclic architecture confers structural rigidity, which may enhance binding specificity in biological or catalytic applications.
The molecular formula of the compound is inferred as C₁₄H₁₆BrN₃S, with an approximate molecular weight of 338.3 g/mol (calculated by substituting chlorine with bromine in its chloro analog, C₁₄H₁₆ClN₃S, which has a molecular weight of 293.813 g/mol ).
Properties
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVZNNTGNQCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. The reaction conditions often involve the use of catalysts such as TiO2 nanoparticles to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromophenyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be contextualized by comparing it with halogenated and alkyl-substituted analogs. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Findings:
Halogen Effects: The bromophenyl substituent increases molecular weight by ~44.5 g/mol compared to the chlorophenyl analog, enhancing lipophilicity and polarizability. This could improve membrane permeability in drug design but may reduce aqueous solubility . Its discontinuation suggests synthetic or stability challenges .
Alkyl Substitution at Position 8 :
- Replacing the methyl group with isopropyl (C₁₆H₂₀ClN₃S) increases steric bulk, which might hinder molecular packing or receptor binding. However, it could also enhance metabolic stability by shielding reactive sites .
Thione Group and Spirocyclic Core: All analogs retain the thione group and spirocyclic backbone, critical for conformational rigidity and intermolecular interactions.
Biological Activity
The compound 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a member of the spirocyclic class of compounds, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.27 g/mol. The structure includes a spirocyclic core which contributes to its biological activity by potentially enhancing binding affinity to various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.27 g/mol |
| Spirocyclic Structure | Yes |
| Functional Groups | Thione, Bromophenyl |
Preliminary studies indicate that this compound may interact with several molecular targets such as enzymes and receptors involved in various biological pathways. The unique spirocyclic structure allows it to modulate biological functions effectively, although specific mechanisms are still under investigation.
Potential Biological Activities
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Initial research suggests potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various spirocyclic compounds, including derivatives of triazaspiro structures. Results indicated that certain modifications significantly enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human breast cancer cell lines. The compound's mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory potential of similar triazaspiro compounds revealed their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route can be optimized to enhance yield and purity.
Synthetic Route Overview
- Formation of the Spirocyclic Core : Initial cyclization reactions form the spiro structure.
- Bromination : Introduction of the bromophenyl group through electrophilic substitution.
- Thione Formation : Conversion of intermediate compounds into thiones via thioketone synthesis methods.
Table of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amine precursors |
| 2 | Electrophilic Substitution | Bromobenzene |
| 3 | Thioketone Synthesis | Thiourea or related thiols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
